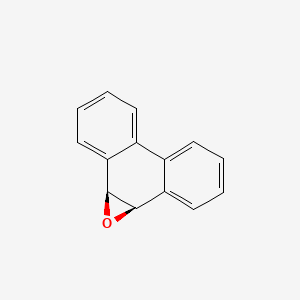

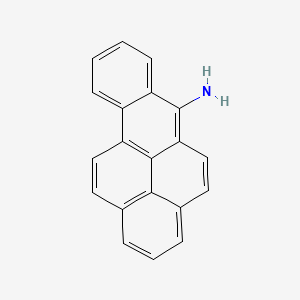

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

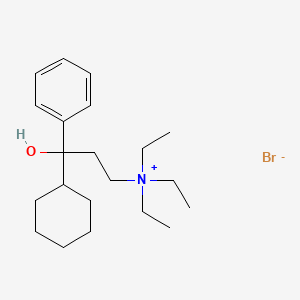

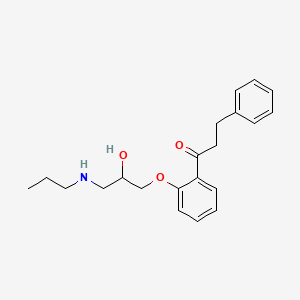

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene is a 9,10-epoxy-9,10-dihydrophenanthrene.

Applications De Recherche Scientifique

Metabolism Studies

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene has been studied for its metabolism in rats. It is converted into various compounds including trans-9,10-dihydro-9,10-dihydroxyphenanthrene and its conjugates, N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine, and several sulphates and glucosiduronates. The epoxide rearranges to 9-hydroxyphenanthrene and reacts with water and N-acetylcysteine (Boyland & Sims, 1965).

Application in Epoxy Resin

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene and its derivatives, such as DOPO, are used to develop flame retardants and curing agents for epoxy resins. These derivatives enhance the thermal stability and flame retardancy of the resins, making them suitable for high-performance applications like aerospace (Huang Jie, 2006). Furthermore, novel monomers with bis-(9,10-dihydro-9-oxa-10-oxide-10-phosphaphenanthrene-10-yl-) substituents have been developed for high phosphorus content epoxy resins, offering high glass-transition temperatures and excellent flame retardancy (Ying‐Ling Liu, 2002).

Electrosynthesis and Polymer Research

The compound is also used in electrosynthesis for creating electroactive and fluorescent polyphenanthrenes. These polymers exhibit moderate redox stability and good thermal stability and emit yellow-green light (Kaiwen Lin et al., 2015). Additionally, electrochemical copolymerization of 9,10-dihydrophenanthrene and 3-methylthiophene results in copolymers with tunable fluorescence properties, good electrochemical behavior, and high electrical conductivity (Cong-cong Liu et al., 2010).

Environmental Impact Studies

The compound has been used as a model to study the conversion of polycyclic aromatic hydrocarbons to potentially mutagenic and/or carcinogenic products under simulated environmental conditions (J. Patel et al., 1978).

Propriétés

Nom du produit |

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene |

|---|---|

Formule moléculaire |

C14H10O |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

(1aR,9bS)-1a,9b-dihydrophenanthro[9,10-b]oxirene |

InChI |

InChI=1S/C14H10O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8,13-14H/t13-,14+ |

Clé InChI |

PXPGRGGVENWVBD-OKILXGFUSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)[C@H]3[C@H](O3)C4=CC=CC=C42 |

SMILES canonique |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42 |

Synonymes |

9,10-dihydrophenanthrene 9,10-epoxide 9,10-EDPN 9,10-epoxy-9,10-dihydrophenanthrene 9,10-epoxy-9,10-dihydrophenanthrene, (+-)-isomer phenanthrene 9,10-oxide phenanthrene-9,10-oxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)

![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)